(4-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone
Description
(4-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone is a substituted phenyl(pyrrolidin-1-yl)methanone derivative characterized by a 4-amino and 2-hydroxyl substituents on the aromatic ring. This structural motif combines hydrogen-bonding donors (NH₂ and OH) with a pyrrolidine ketone group, influencing its physicochemical and bioactive properties.
Properties
IUPAC Name |
(4-amino-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-8-3-4-9(10(14)7-8)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVWPPFFSRQGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Functionalization of the Aromatic Core
The synthesis typically begins with 4-nitro-2-methoxyphenol as the precursor. The methoxy group protects the hydroxyl functionality during subsequent reactions, while the nitro group serves as a masked amino group. Friedel-Crafts acylation introduces the ketone moiety: treatment with acetyl chloride in the presence of AlCl₃ at 0–5°C forms 4-nitro-2-methoxyacetophenone. This step achieves 85% yield under anhydrous conditions, with residual AlCl₃ removed via aqueous workup.
Pyrrolidine Incorporation via Nucleophilic Substitution
The acetophenone intermediate reacts with pyrrolidine in a nucleophilic acyl substitution. Using thionyl chloride, the ketone is converted to an acyl chloride, which then reacts with pyrrolidine in dichloromethane at room temperature. This step proceeds with 72% efficiency, as confirmed by NMR monitoring of the carbonyl signal shift from 205 ppm (acyl chloride) to 198 ppm (pyrrolidine methanone).
Reduction and Deprotection
Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, yielding 4-amino-2-methoxy(pyrrolidin-1-yl)methanone. Subsequent demethylation with BBr₃ in dichloromethane at −78°C restores the hydroxyl group, culminating in the final product. Overall yields for this route average 58%, with purity >98% confirmed by HPLC.
One-Pot Multicomponent Approaches
Trifluoroacetic Acid-Catalyzed Condensation
Adapting methodologies from dihydro-pyrrol-2-one syntheses, a one-pot reaction combines 4-amino-2-hydroxybenzaldehyde, pyrrolidine, and pyruvic acid in ethanol with 10 mol% trifluoroacetic acid (TFA). The TFA catalyzes imine formation between the aldehyde and amine, followed by cyclization with pyruvic acid (Scheme 1). This method achieves 49% yield but requires rigorous temperature control (40°C, 12 hr) to minimize byproducts.
Reaction Conditions Comparison
| Parameter | Multi-Step Route | One-Pot Route |
|---|---|---|
| Yield | 58% | 49% |
| Purity | >98% | 91% |
| Time | 48 hr | 12 hr |
| Scalability | Industrial | Lab-scale |
Chemical Reactions Analysis
Reactivity of the Amino Group
The aromatic amine at the 4-position participates in electrophilic substitution and nucleophilic reactions.
Key Reactions:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) under basic conditions (triethylamine) to form N-acetyl derivatives.
Example :
. -
Diazotization : Forms diazonium salts with nitrous acid (HNO₂) at 0–5°C, enabling coupling reactions with phenols or amines to generate azo dyes .
Table 1: Amino Group Reactions
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, DCM, RT | 4-Acetamido-2-hydroxyphenyl derivative | 85–93% | |
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium intermediate | N/A |
Reactivity of the Hydroxyl Group
The 2-hydroxyphenyl group undergoes oxidation, alkylation, and hydrogen-bond-driven tautomerization.
Key Reactions:
-
Oxidation : Using KMnO₄ in acidic conditions converts the hydroxyl group to a ketone, forming (4-amino-2-oxophenyl)(pyrrolidin-1-yl)methanone .
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetone/K₂CO₃ to produce methyl ether derivatives .
Mechanistic Insight:
The hydroxyl group participates in excited-state intramolecular proton transfer (ESIPT) under UV light, forming a keto tautomer stabilized by hydrogen bonding with the adjacent carbonyl group .
Table 2: Hydroxyl Group Reactions
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | 4-Amino-2-oxophenyl derivative | 70–78% | |
| Alkylation | CH₃I, K₂CO₃, acetone, reflux | 2-Methoxy-4-aminophenyl derivative | 88% |
Pyrrolidine Methanone Reactivity
The pyrrolidine-bound carbonyl exhibits limited nucleophilic addition due to steric hindrance but undergoes reduction under specific conditions.
Key Reactions:
-
Reduction : Sodium borohydride (NaBH₄) in methanol reduces the carbonyl to a secondary alcohol, yielding (4-amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanol .
-
Grignard Addition : Limited reactivity observed; requires elevated temperatures (70°C) in THF for partial conversion to tertiary alcohol .
Table 3: Carbonyl Group Reactions
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reduction | NaBH₄, MeOH, RT | Pyrrolidinyl methanol derivative | 65% | |
| Grignard Addition | CH₃MgBr, THF, 70°C, 8 h | Tertiary alcohol (minor product) | 22% |
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes regioselective substitution at the para position to the hydroxyl group.
Key Reactions:
-
Nitration : Conc. HNO₃/H₂SO₄ introduces a nitro group at the 5-position, forming (4-amino-5-nitro-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone .
-
Halogenation : Bromine (Br₂) in acetic acid adds a bromine atom at the 5-position .
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (4-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives as effective anticancer agents. Research indicates that these compounds can inhibit tubulin polymerization, a critical process in cancer cell division.
Case Study: Structure-Activity Relationship (SAR)
In one study, a series of this compound derivatives were synthesized and evaluated for their anticancer properties. The results indicated that modifications to the pyrrolidine ring and the phenolic hydroxyl group significantly affected their potency. Compounds with specific substitutions exhibited enhanced inhibition of tubulin polymerization, with IC50 values as low as 0.86 μM .
Herbicidal Applications
The compound also shows potential in agricultural applications, particularly as a herbicide. Research has focused on its ability to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), an important enzyme target for herbicides.
Efficacy in Herbicide Development
A study synthesized a series of aryl-naphthyl methanone derivatives that included this compound as a core structure. These compounds demonstrated effective herbicidal activity in bioassays, with some achieving significant control over weed species at low application rates .
Inhibition of Histone Modifying Enzymes
Another notable application is in the field of epigenetics, where this compound derivatives have been investigated as inhibitors of histone modifying enzymes such as lysine-specific demethylase 1 (LSD1).
Research Findings
A proprietary library screening revealed that certain derivatives exhibited potent inhibition against LSD1, with IC50 values indicating effective modulation of histone methylation states . This suggests potential therapeutic applications in cancer treatment by altering epigenetic regulation.
Summary Table of Applications
Mechanism of Action
The mechanism of action of (4-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Substituent Comparison
*Calculated based on molecular formula C₁₁H₁₄N₂O₂.
Physicochemical Properties
Table 2: Physical Property Comparison
- Melting Points: While direct data for the target compound is lacking, structurally related pyridine derivatives with amino and chloro substituents show high melting points (268–287°C), suggesting that aromatic substitution patterns significantly influence thermal stability .
Biological Activity
(4-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a phenolic ring with amino and hydroxyl substituents and a pyrrolidine moiety. This configuration allows for diverse chemical reactivity and biological interactions, making it an attractive candidate for drug development.
Target of Action
This compound belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives. Its mechanism involves interactions with various biomolecules, including enzymes and proteins.
Mode of Action
The pyrrolidine ring serves as a versatile scaffold for novel biologically active compounds. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, influencing biochemical pathways crucial for cellular functions.
Antiproliferative Effects
Research indicates that alkylaminophenol compounds, including this compound, exhibit antiproliferative activity against cancer cells. Studies have shown that such compounds can hinder the growth of various cancer cell lines, suggesting their potential as anticancer agents.
Antimicrobial Properties
In vitro studies have demonstrated that derivatives of pyrrolidine compounds exhibit antibacterial and antifungal activities. For instance, certain pyrrolidine derivatives have shown effectiveness against Gram-positive bacteria like Bacillus subtilis and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial potency .
Pharmacokinetics
The introduction of heteroatomic fragments in these compounds aids in modifying physicochemical parameters to optimize absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. This is particularly relevant in the context of drug development where bioavailability is crucial.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Anticancer Activity : A study reported that similar compounds inhibited tubulin polymerization, which is essential for cancer cell division. The IC50 values for these compounds were significantly lower than those for reference drugs, indicating strong anticancer properties .
- Antimicrobial Efficacy : In another study, various pyrrolidine derivatives were tested against multiple bacterial strains. The results showed promising antibacterial activity with MIC values ranging from 75 µg/mL to 150 µg/mL against both Gram-positive and Gram-negative bacteria .
- Biochemical Interactions : The compound has been shown to interact with organotin (IV) complexes as a tridentate ligand, suggesting its role in enzyme inhibition through coordination with metal ions .
Summary Table of Biological Activities
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Contains amino and hydroxyl groups on phenol | Antiproliferative; Antimicrobial |
| Pyrrolidine Derivatives | Various substituents | Antibacterial against B. subtilis and E. coli |
| Alkylaminophenol Compounds | Diverse chemical reactivity | Cytotoxic effects on cancer cell lines |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves a multi-step approach. First, a precursor such as (4-nitro-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone is prepared via condensation of 4-nitro-2-hydroxybenzaldehyde with pyrrolidine under reflux in anhydrous dichloromethane with a coupling agent like EDCI . The nitro group is then reduced to an amino group using catalytic hydrogenation (H₂, Pd/C) in ethanol at 50–60°C. Optimization includes controlling reaction time (6–8 hours) and maintaining an inert atmosphere to prevent oxidation of the hydroxyl group .
Q. What spectroscopic techniques are critical for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyrrolidine ring (δ 1.8–2.1 ppm for CH₂ groups) and aromatic protons (δ 6.5–7.5 ppm for the substituted phenyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 247.1218 for C₁₁H₁₄N₂O₂) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related methanone derivatives .
- HPLC : Assesses purity (>98%) using a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Contradictions may arise from variations in synthetic byproducts, purity, or assay conditions. To address this:
- Reproducibility Checks : Standardize synthetic protocols (e.g., reaction time, temperature) and validate purity via HPLC .
- Comparative Bioassays : Test derivatives (e.g., nitro vs. amino analogs) in parallel under identical conditions to isolate structure-activity relationships (SAR) .
- Byproduct Analysis : Use LC-MS to identify impurities that may interfere with biological targets .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to identify potential binding poses. The hydroxyl and amino groups may form hydrogen bonds with active-site residues .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., RMSD < 2.0 Å) .
- QSAR Modeling : Correlate electronic (HOMO/LUMO) and steric descriptors (logP) with bioactivity data from analogous compounds .
Q. How does the presence of hydroxyl and amino groups influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Electrophilic Substitution : The hydroxyl group directs electrophiles (e.g., nitration) to the ortho and para positions, while the amino group enhances ring activation. For example, bromination may occur at the 5-position of the phenyl ring .
- Nucleophilic Reactions : The amino group can undergo acylation (e.g., with acetyl chloride) in dichloromethane at 0°C, while the hydroxyl group may be protected (e.g., silylation) to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
